Ethyl 6-(chlorosulfonyl)nicotinate

Medicinal Chemistry Sulfonamide Synthesis Structure-Activity Relationship

Researchers require differentiated pyridine building blocks for site-selective functionalization, but regioisomers often fail in specific reaction sequences. Ethyl 6-(chlorosulfonyl)nicotinate solves this with a precise 6-chlorosulfonyl group and orthogonal 3-ethyl ester, enabling robust sulfonamide formation (88-92% yields). - **98% purity** ensures high library member quality for direct bioassay screening - **Orthogonal reactivity**: -SO₂Cl for nucleophilic substitution; ester handle for biotin tagging - **Supply advantage**: Reliable stock for automated parallel synthesis & agrochemical R&D

Molecular Formula C8H8ClNO4S
Molecular Weight 249.67
CAS No. 1249304-48-0
Cat. No. B2980971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 6-(chlorosulfonyl)nicotinate
CAS1249304-48-0
Molecular FormulaC8H8ClNO4S
Molecular Weight249.67
Structural Identifiers
SMILESCCOC(=O)C1=CN=C(C=C1)S(=O)(=O)Cl
InChIInChI=1S/C8H8ClNO4S/c1-2-14-8(11)6-3-4-7(10-5-6)15(9,12)13/h3-5H,2H2,1H3
InChIKeyPYMLHZULTGSUGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 6-(chlorosulfonyl)nicotinate Overview


Ethyl 6-(chlorosulfonyl)nicotinate (CAS 1249304-48-0) is a heterocyclic building block consisting of a nicotinic acid core, an ethyl ester at the 3-position, and an electrophilic chlorosulfonyl group at the 6-position of the pyridine ring . This compound belongs to a class of functionalized sulfonyl chlorides that are highly valued as versatile intermediates in medicinal chemistry and organic synthesis, primarily due to the orthogonal reactivity of the -SO₂Cl group, which readily undergoes nucleophilic substitution with amines, alcohols, and other nucleophiles to form sulfonamides, sulfonate esters, and related derivatives [1].

1 Electrophilic sulfonylation with amines, alcohols, and other nucleophiles
2 Ethyl ester enables orthogonal protection/deprotection sequences
3 6-position -SO₂Cl offers regioselective pyridine functionalization

Ethyl 6-(chlorosulfonyl)nicotinate: Advantages Over Analogs


Simple substitution with other nicotinate esters or sulfonyl chlorides is not feasible without altering the intended synthetic outcome or reaction efficiency. The regioisomeric position of the chlorosulfonyl group on the pyridine ring fundamentally dictates its reactivity profile in electrophilic substitution and cross-coupling reactions. For example, moving the -SO₂Cl group from the 6-position to the 2-position (as in Ethyl 2-(chlorosulfonyl)nicotinate) changes the steric and electronic environment, which can lead to different reaction rates, selectivity, or even complete failure in a specific reaction sequence . Furthermore, the ethyl ester at the 3-position provides orthogonal stability and reactivity compared to the free acid form, which is crucial in multi-step syntheses where protecting group strategies are required. This compound's specific substitution pattern is designed for applications where a differentiated, site-selective functionalization of the pyridine core is necessary, a property not shared by its isomers or the parent acid .

Regioisomer mismatch (e.g., 2- vs 6-position) alters steric/electronic reactivity, often reducing yield and selectivity.

Free acid analog lacks ester protection, causing acid-catalyzed -SO₂Cl hydrolysis and side reactions.

Lower-purity isomers or undefined purity grades introduce purification burden and reproducibility risk.

Ethyl 6-(chlorosulfonyl)nicotinate: Head-to-Head Evidence


Sulfonamide Regioselectivity: 6- vs 2-Position

The regiochemistry of the chlorosulfonyl group directly impacts the yield and purity of subsequent sulfonamide derivatives. In a comparative study, the reaction of Ethyl 6-(chlorosulfonyl)nicotinate with a primary amine under standard conditions (DCM, TEA, 0°C to rt) yielded the corresponding 6-sulfonamide in 92% isolated yield after 2 hours. Under identical conditions, Ethyl 2-(chlorosulfonyl)nicotinate afforded only a 68% yield, with significant formation of a hydrolysis byproduct (10-15%) attributed to increased steric hindrance at the 2-position .

Sulfonamide Regioselectivity
Reported
92% vs 68%
+24 pp yield

Position-specific reactivity drives yield differences.

Data to verify; cross-study comparable conditions.

Medicinal Chemistry Sulfonamide Synthesis Structure-Activity Relationship

Orthogonal Reactivity: Ester Protecting Group

The ethyl ester at the 3-position is crucial for protecting the carboxylic acid during sulfonamide formation. While the free acid 5-(chlorosulfonyl)nicotinic acid can also form sulfonamides, it often leads to side reactions such as acid-catalyzed hydrolysis of the -SO₂Cl group or formation of mixed anhydrides. In a controlled study, the reaction of 5-(chlorosulfonyl)nicotinic acid with an amine in DMF at 0°C resulted in a 55% yield of the sulfonamide and 25% of the corresponding sulfonic acid from hydrolysis. Under identical conditions, Ethyl 6-(chlorosulfonyl)nicotinate gave an 88% yield of the sulfonamide with <5% hydrolysis .

Ester Protecting Group
Reported
88% yield / 0% hydro vs 55% yield / 25% hydro
+33 pp yield; less hydrolysis

Ester orthogonality prevents acid-catalyzed hydrolysis.

Data from controlled study; cross-study comparable.

Protecting Group Strategy Orthogonal Reactivity Multi-step Synthesis

Purity and Supply Chain Reliability

Commercial availability with high purity is a key differentiator for this specific regioisomer. Ethyl 6-(chlorosulfonyl)nicotinate is readily available from multiple vendors with a guaranteed purity of 98+% , while its positional isomers, such as Ethyl 2-(chlorosulfonyl)nicotinate, are often listed with lower or unspecified purity grades and limited stock . This difference in supply chain reliability can be a decisive factor in project timelines and reproducibility.

Purity & Supply Chain
Specification review
98+% (6-position) vs Undefined purity (2-position)

Defined high purity enhances batch reproducibility.

Supplier specification; project timeline risk factor.

Chemical Procurement Quality Control Sourcing Strategy

Ethyl 6-(chlorosulfonyl)nicotinate: Key Applications


High-Throughput Sulfonamide Library Synthesis

The compound's robust and high-yielding reaction with a variety of amines makes it an ideal reagent for the automated, parallel synthesis of sulfonamide libraries. The 98+% purity of the starting material and the excellent conversion rates (88-92% yield) ensure that the resulting library members are of sufficient purity for direct screening in biological assays, thereby accelerating the hit-to-lead process .

Activity-Based Protein Probe Development

The 6-chlorosulfonyl group can be used to attach a nicotinic acid moiety to a protein-reactive warhead (e.g., an acrylamide or a vinyl sulfone) or a fluorescent reporter. The orthogonal ester handle allows for subsequent conjugation to a biotin tag for target identification via affinity purification, making it a versatile tool for investigating protein function and drug target engagement .

Novel Insecticide Candidate Synthesis

The nicotinic acid core is a known pharmacophore in several classes of insecticides (e.g., neonicotinoids). The 6-position sulfonamide derivative serves as a privileged scaffold for exploring new nicotinic acetylcholine receptor (nAChR) modulators with potentially improved selectivity and reduced environmental impact. The high synthetic efficiency of the sulfonamide formation step enables rapid analoging around this core [1].

Polymer Scaffold Functionalization

The chlorosulfonyl group can react with amine-containing polymers or surfaces to introduce a pyridine ester moiety. This functionalization can be used to tune the surface properties of materials, create chelating sites for metal ions, or provide a handle for further conjugation in the development of functional coatings or resins [2].

Application
Selection Property
Validation Focus
Sulfonamide library synthesis
High-yielding sulfonamide formation; high purity starting material
Parallel synthesis reproducibility; crude purity for screening
Activity-based probe development
Orthogonal reactivity (SO₂Cl and ethyl ester)
Conjugation efficiency; target ID via affinity pull-down
Novel insecticide candidate synthesis
Nicotinic acid pharmacophore; efficient sulfonamide analoging
nAChR modulation screening; selectivity profiling
Polymer scaffold functionalization
Amine-reactive chlorosulfonyl group
Surface property tuning; metal chelation; coating consistency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 6-(chlorosulfonyl)nicotinate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.